
7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by amination and subsequent cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different properties and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new drugs.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
- 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 7-Amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
- 7-Amino-2- (tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to similar compounds, 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific functional groups and structural features. These differences can influence its reactivity, biological activity, and potential applications. For example, the presence of the carboxamide group may enhance its ability to form hydrogen bonds, affecting its interactions with biological targets.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
7-amino-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-9-2-1-7-3-4-13(10(12)14)6-8(7)5-9/h1-2,5H,3-4,6,11H2,(H2,12,14) |
Clave InChI |
LRIYPWGMOVKQMY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC(=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


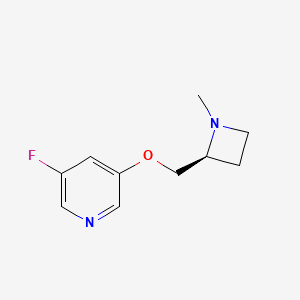
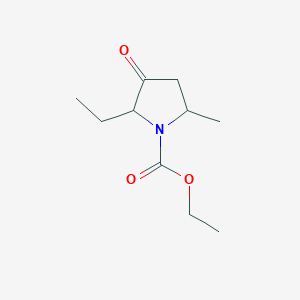
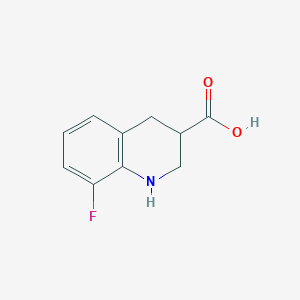



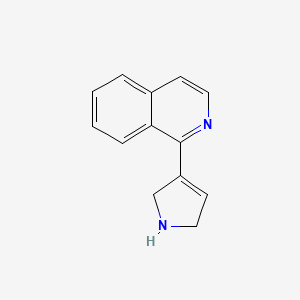
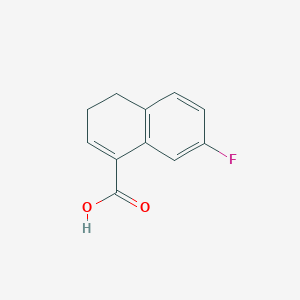
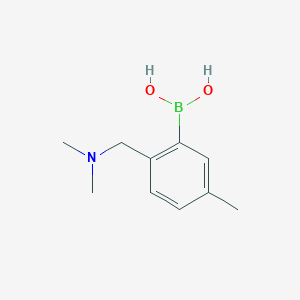
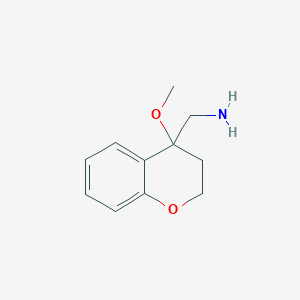

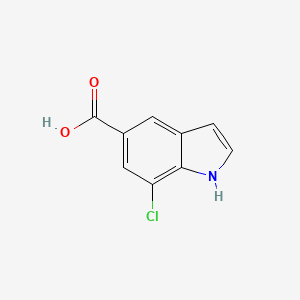

![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
